3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid

Catalog No.
S3565606
CAS No.
67049-03-0
M.F
C11H7NO4S
M. Wt
249.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxyl...

CAS Number

67049-03-0

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,2-thiazole-4-carboxylic acid

Molecular Formula

C11H7NO4S

Molecular Weight

249.24 g/mol

InChI

InChI=1S/C11H7NO4S/c13-11(14)7-4-17-12-10(7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14)

InChI Key

SPARACCDVATKCU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NSC=C3C(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NSC=C3C(=O)O

3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid is a heterocyclic compound featuring a fused isothiazole ring and a benzo[d][1,3]dioxole moiety. This compound is characterized by its unique structural arrangement, which combines the aromatic properties of the benzo[d][1,3]dioxole with the sulfur-containing isothiazole. The presence of the carboxylic acid functional group adds to its chemical reactivity and potential biological activity.

The chemical reactivity of 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid can be attributed to its functional groups. It can undergo various reactions typical of carboxylic acids, such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under specific conditions.
  • Nucleophilic substitution: Involving the sulfur atom in the isothiazole ring, allowing for further functionalization.

Additionally, the compound may participate in cyclization reactions or form adducts with electrophiles due to the electron-rich nature of the benzo[d][1,3]dioxole ring .

Research indicates that compounds containing isothiazole and benzo[d][1,3]dioxole moieties exhibit various biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Certain isothiazole derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds with similar structures have demonstrated anti-inflammatory activities in vitro and in vivo .

The specific biological activity of 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid has not been extensively documented but can be inferred based on related compounds.

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Formation of Isothiazole Ring: This can be achieved by reacting appropriate thioketones with α-bromo acids or through cyclization of thiosemicarbazones.
  • Introduction of Benzo[d][1,3]dioxole Moiety: This may involve electrophilic aromatic substitution or coupling reactions with precursors containing benzo[d][1,3]dioxole.
  • Carboxylation: The final step often involves introducing the carboxylic acid group through oxidation or direct carboxylation techniques .

The applications of 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid are diverse and span several fields:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.
  • Agricultural Chemistry: May serve as a pesticide or herbicide due to its biological activity.
  • Material Science: Could be used in developing new materials with specific electronic or optical properties.

Interaction studies involving 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid focus on its binding affinity and mechanisms of action with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins or enzymes.
  • In vitro Assays: To assess its biological effects on cell lines or microbial cultures.

Such studies are crucial for understanding its potential therapeutic applications .

Several compounds share structural similarities with 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid. These include:

Compound NameStructure FeaturesNotable Activities
5-(Benzo[d][1,3]dioxol-5-yl)-2-thiophenecarboxylic acidContains thiophene instead of isothiazoleAntimicrobial properties
4-Amino-isothiazole derivativesVarying substitutions on isothiazoleAnticancer activity
2-(Benzo[d][1,3]dioxol)thiazolidinoneThiazolidine core structurePotential anti-inflammatory effects

Uniqueness

The uniqueness of 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid lies in its specific combination of a benzo[d][1,3]dioxole fragment and an isothiazole ring with a carboxylic acid group. This combination may enhance its solubility and bioavailability compared to other similar compounds while providing distinct biological activities.

XLogP3

2

Dates

Modify: 2023-07-26

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